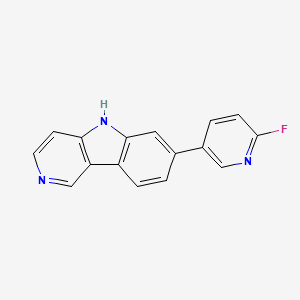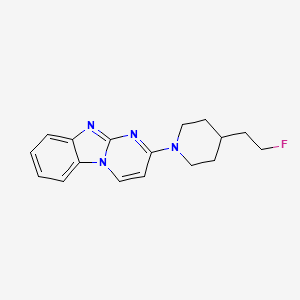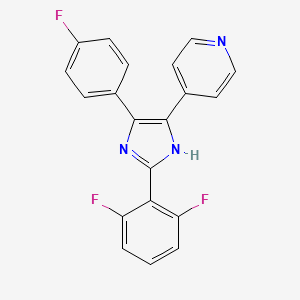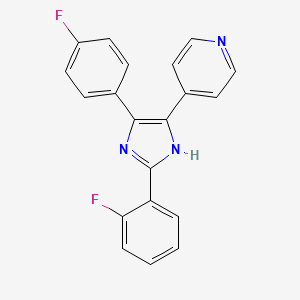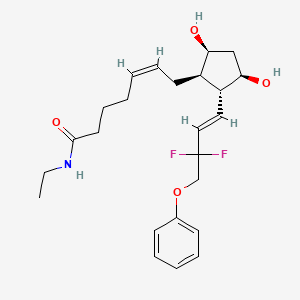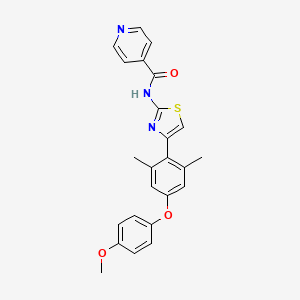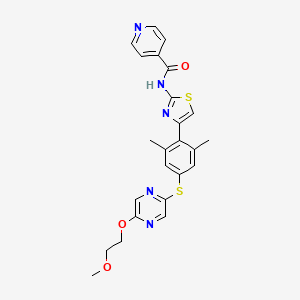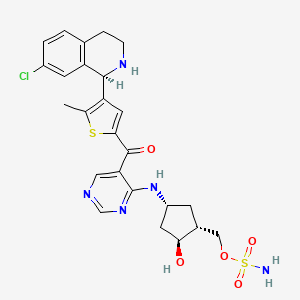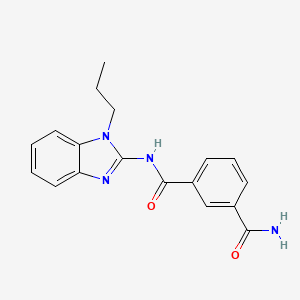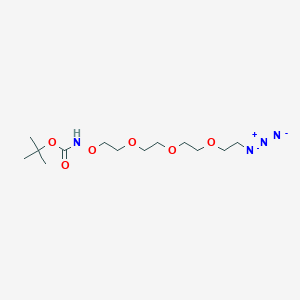
t-Boc-Aminooxy-PEG3-Azide
説明
t-Boc-Aminooxy-PEG3-Azide is a versatile compound widely used in bioconjugation and click chemistry. It contains a tert-butyl (t-Boc) protected aminooxy group and an azide group. The azide group can react with alkynes, BCN, and DBCO via click chemistry to form stable triazole linkages. The hydrophilic polyethylene glycol (PEG) spacer enhances solubility in aqueous media .
生化学分析
Biochemical Properties
t-Boc-Aminooxy-PEG3-Azide plays a crucial role in biochemical reactions due to its ability to form stable triazole linkages through click chemistry. The azide group can react with alkyne, BCN, and DBCO to yield these linkages . This compound interacts with various enzymes and proteins, including those involved in bioconjugation experiments. The t-Boc-Aminooxy group can be deprotected under mild acidic conditions, allowing for further functionalization .
Cellular Effects
This compound influences cellular processes by enhancing solubility and facilitating the delivery of conjugated molecules. It affects cell signaling pathways, gene expression, and cellular metabolism by enabling the targeted delivery of bioactive molecules . The compound’s hydrophilic PEG spacer ensures efficient cellular uptake and distribution, impacting various cell types and functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The azide group reacts with alkyne, BCN, and DBCO via click chemistry, forming stable triazole linkages . This mechanism allows for precise bioconjugation and targeted delivery of therapeutic agents. The t-Boc-Aminooxy group can be deprotected to expose reactive aminooxy groups, facilitating further functionalization .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability under various conditions. The compound’s effects on cellular function can change over time, depending on factors such as stability and degradation . Long-term studies have shown that this compound maintains its functionality and continues to influence cellular processes in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively facilitates bioconjugation and targeted delivery without adverse effects . At higher doses, potential toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s hydrophilic PEG spacer enhances its solubility, allowing it to participate in various metabolic processes . These interactions can affect metabolic flux and metabolite levels, contributing to its overall biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed efficiently due to its hydrophilic PEG spacer . The compound interacts with transporters and binding proteins, facilitating its localization and accumulation in specific cellular compartments . This targeted distribution enhances its effectiveness in biochemical applications .
Subcellular Localization
This compound exhibits specific subcellular localization, influenced by targeting signals and post-translational modifications . The compound’s hydrophilic PEG spacer directs it to particular compartments or organelles, affecting its activity and function . This localization is crucial for its role in targeted delivery and bioconjugation experiments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-Aminooxy-PEG3-Azide typically involves the following steps:
Protection of Aminooxy Group: The aminooxy group is protected with a tert-butyl (t-Boc) group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected aminooxy group is then linked to a PEG3 chain.
Azidation: The terminal hydroxyl group of the PEG3 chain is converted to an azide group using reagents such as sodium azide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency .
Types of Reactions:
Click Chemistry: The azide group undergoes click chemistry reactions with alkynes, BCN, and DBCO to form stable triazole linkages.
Deprotection: The t-Boc group can be removed under mild acidic conditions to expose the aminooxy group.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between azides and alkynes.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the t-Boc group.
Major Products:
Triazole Linkages: Formed from the reaction of the azide group with alkynes.
Free Aminooxy Group: Obtained after deprotection of the t-Boc group
科学的研究の応用
t-Boc-Aminooxy-PEG3-Azide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation experiments to link biomolecules.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) and other therapeutic agents.
Industry: Applied in the production of PEGylated compounds for improved solubility and stability .
作用機序
The mechanism of action of t-Boc-Aminooxy-PEG3-Azide involves its functional groups:
類似化合物との比較
t-Boc-Aminooxy-PEG8-Azide: Contains a longer PEG spacer, providing greater flexibility and solubility.
t-Boc-Aminooxy-PEG4-Alcohol: Has a terminal hydroxyl group instead of an azide, used for different types of conjugation reactions.
Uniqueness: t-Boc-Aminooxy-PEG3-Azide is unique due to its balanced PEG spacer length, which offers optimal solubility and flexibility for various applications. Its combination of t-Boc-protected aminooxy and azide groups makes it highly versatile for both click chemistry and bioconjugation.
特性
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4O6/c1-13(2,3)23-12(18)16-22-11-10-21-9-8-20-7-6-19-5-4-15-17-14/h4-11H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMKIEUJNULAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


